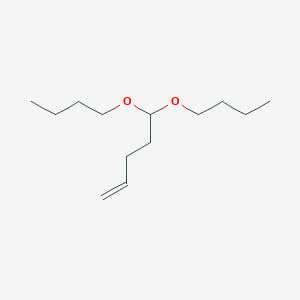

5,5-Dibutoxypent-1-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

502760-16-9 |

|---|---|

Molecular Formula |

C13H26O2 |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

5,5-dibutoxypent-1-ene |

InChI |

InChI=1S/C13H26O2/c1-4-7-10-13(14-11-8-5-2)15-12-9-6-3/h4,13H,1,5-12H2,2-3H3 |

InChI Key |

RTQOKFCALCZMCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(CCC=C)OCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 5,5 Dibutoxypent 1 Ene

Conventional Synthetic Routes to 5,5-Dibutoxypent-1-ene Precursors

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors. These precursors must contain the essential five-carbon chain with the dibutoxyacetal group at the C5 position. Conventional strategies to access these intermediates often involve the protection of a carbonyl group, followed by carbon chain extension.

Approaches Involving Acetals and Vinyl Ethers

The formation of acetals is a cornerstone of protecting group chemistry in organic synthesis. For the synthesis of this compound precursors, the dibutyl acetal (B89532) of a suitable four-carbon aldehyde, namely 4,4-dibutoxybutanal, is a primary target.

One established method to synthesize such dialkoxybutanals involves the hydroformylation of acrolein acetals. google.comgoogle.com The process commences with the reaction of acrolein with butanol in the presence of an acid catalyst to form acrolein dibutyl acetal. This reaction protects the reactive aldehyde group of acrolein. The subsequent rhodium-catalyzed hydroformylation of the acrolein dibutyl acetal introduces a formyl group at the terminal carbon of the double bond, yielding the desired 4,4-dibutoxybutanal. google.com This hydroformylation step is a critical carbon-carbon bond-forming reaction that extends the carbon chain from three to four carbons, while preserving the acetal protecting group.

| Reactant | Reagent/Catalyst | Product | Reference |

| Acrolein, Butanol | Acid Catalyst | Acrolein dibutyl acetal | google.com |

| Acrolein dibutyl acetal | CO, H2, Rh catalyst | 4,4-Dibutoxybutanal | google.com |

Vinyl ethers also serve as valuable precursors in organic synthesis. While not a direct route to 4,4-dibutoxybutanal, the chemistry of vinyl ethers is relevant to the broader context of synthesizing alkoxy-substituted carbon chains.

Carbon-Carbon Bond Formation Strategies for the Pent-1-ene Skeleton

Building the five-carbon backbone of this compound can be accomplished through various carbon-carbon bond-forming reactions. A logical disconnection of the target molecule suggests the coupling of a C4 electrophile containing the dibutoxyacetal moiety with a C1 nucleophile, or a C3 nucleophile with a C2 electrophile.

A prominent strategy involves the use of Grignard reagents. For instance, the Grignard reagent derived from a 3-halopropyl acetal can be reacted with an appropriate electrophile. More specifically, a potential route involves the reaction of a vinyl Grignard reagent with a suitable four-carbon electrophile containing the dibutoxyacetal group. However, a more direct and well-documented approach for similar structures involves the reaction of Grignard reagents with acrolein acetals. While the 1,2-addition of a Grignard reagent to acrolein itself can be challenging to control, the use of acrolein dibutyl acetal can direct the nucleophilic attack. The reaction of methylmagnesium bromide with acrolein dibutyl acetal would lead to a four-carbon intermediate, which could then be further elaborated to the desired pent-1-ene structure, although this requires additional synthetic steps.

Olefination Reactions for the Construction of this compound

Once the precursor aldehyde, 4,4-dibutoxybutanal, is obtained, the final step in the synthesis of this compound is the introduction of the terminal double bond. This is typically achieved through olefination reactions, which convert a carbonyl group into an alkene.

Wittig and Horner-Wadsworth-Emmons Methodologies

The Wittig reaction is a widely used method for alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide. masterorganicchemistry.comtamu.eduumass.edu For the synthesis of this compound, 4,4-dibutoxybutanal would be treated with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), which is typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium. masterorganicchemistry.com This reaction would directly convert the aldehyde group into the terminal alkene, yielding the desired product.

Wittig Reaction:

Reactants: 4,4-Dibutoxybutanal, Methyltriphenylphosphonium bromide

Base: n-Butyllithium

Product: this compound

By-product: Triphenylphosphine oxide

A closely related and often preferred alternative is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.comorganicchemistrydata.orgtcichemicals.comnumberanalytics.com The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide. wikipedia.org The reaction of 4,4-dibutoxybutanal with the anion of a methylphosphonate (B1257008) ester (e.g., diethyl methylphosphonate) would also yield this compound. A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying the purification of the final product. wikipedia.org

Horner-Wadsworth-Emmons Reaction:

Reactants: 4,4-Dibutoxybutanal, Diethyl methylphosphonate

Base: Sodium hydride

Product: this compound

By-product: Diethyl phosphate

| Olefination Method | Reagent | Base | Key Advantage | References |

| Wittig Reaction | Methyltriphenylphosphonium bromide | n-Butyllithium | Broad applicability | masterorganicchemistry.comtamu.eduumass.edu |

| Horner-Wadsworth-Emmons | Diethyl methylphosphonate | Sodium hydride | Facile byproduct removal | wikipedia.orgnrochemistry.comorganicchemistrydata.orgtcichemicals.comnumberanalytics.com |

Peterson Olefination and Related Approaches

The Peterson olefination provides another powerful method for the synthesis of alkenes. nrochemistry.comwikipedia.orgorganic-chemistry.orglscollege.ac.in This reaction involves the addition of an α-silylcarbanion to a carbonyl compound, followed by elimination to form the alkene. wikipedia.org To synthesize this compound, 4,4-dibutoxybutanal would be reacted with a (trimethylsilyl)methyl Grignard or lithium reagent. The resulting β-hydroxysilane intermediate can then be eliminated under either acidic or basic conditions to afford the terminal alkene. The choice of conditions can influence the stereochemical outcome, although for a terminal alkene this is not a factor.

Peterson Olefination:

Reactants: 4,4-Dibutoxybutanal, (Trimethylsilyl)methylmagnesium chloride

Elimination Conditions: Acid or base

Product: this compound

Catalytic Syntheses of this compound

While the olefination reactions mentioned above are stoichiometric, there is growing interest in developing catalytic methods for alkene synthesis. A catalytic Wittig reaction has been developed, which utilizes a phosphine (B1218219) oxide precatalyst and a silane (B1218182) as the stoichiometric reductant. nih.gov Such a method could potentially be applied to the synthesis of this compound from 4,4-dibutoxybutanal, offering a more atom-economical approach.

Transition Metal-Mediated Coupling Reactions

Transition metal catalysis offers powerful tools for the formation of C-C bonds, which are central to synthesizing the carbon skeleton of this compound.

Palladium-Catalyzed Reactions: Palladium catalysts are well-known for their versatility in cross-coupling reactions. A plausible route to this compound could involve a Heck-type reaction or a Tsuji-Trost allylation. For instance, the palladium-catalyzed arylation of unsaturated acetals has been demonstrated, suggesting that similar conditions could be adapted for allylation. acs.org A strategy could involve the coupling of an allyl partner with a precursor already containing the dibutoxyacetal. Another approach is the palladium-catalyzed reaction of ketene (B1206846) silyl (B83357) acetals with allylic carbonates, which yields α-allyl esters and could be conceptually adapted. elsevierpure.com Furthermore, methods for the palladium-catalyzed synthesis of aldehydes from esters could be used to generate the precursor aldehyde, pent-4-enal, which can then be converted to the target acetal. organic-chemistry.org

Iridium-Catalyzed Allylation: Iridium complexes have emerged as exceptional catalysts for asymmetric allylic substitution reactions. escholarship.orgberkeley.eduescholarship.org These reactions can form C-C bonds with high regio- and enantioselectivity. A potential pathway to an enantiomerically enriched version of a related compound involves the iridium-catalyzed allylation of a suitable nucleophile. escholarship.orgberkeley.edunih.govethz.ch For example, the allylation of silyl ketene acetals derived from esters proceeds under mild, relatively neutral conditions. escholarship.orgberkeley.edu While this would generate an ester, subsequent reduction and acetalization could lead to the target molecule. The direct allylation of an acetal or orthoformate using an iridium catalyst is another viable, more direct strategy. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysis provides a cost-effective alternative to palladium for certain cross-coupling reactions. Nickel-catalyzed arylative substitutions of homoallylic alcohols have been developed, which proceed through a tandem isomerization/allylic arylation mechanism. nih.gov While this specific reaction introduces an aryl group, the underlying principle of activating a homoallylic system could be explored for the synthesis of this compound.

Metathesis Reactions: Olefin metathesis, often employing ruthenium-based catalysts like the Grubbs catalyst, could be envisioned. A cross-metathesis reaction between a simple alkene and a vinyl ether derivative containing the dibutoxyacetal moiety, or a related precursor, could potentially form the desired pent-1-ene chain. Tandem reactions involving olefin cross-metathesis have been used to create complex diol derivatives, highlighting the potential of this strategy. nih.gov

A summary of potential transition metal-catalyzed approaches is presented below:

Table 1: Potential Transition Metal-Mediated Reactions for this compound Synthesis| Catalyst Type | Reaction Type | Potential Precursors | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium | Heck / Allylation | Acrolein diethyl acetal, Aryl halides | Well-established, versatile | acs.org |

| Iridium | Asymmetric Allylation | Silyl ketene acetals, Allylic alcohols | High enantioselectivity | escholarship.orgberkeley.eduethz.ch |

| Nickel | Arylative Substitution | Homoallylic alcohols, Arylboronic acids | Cost-effective, mild conditions | nih.gov |

| Ruthenium | Cross-Metathesis | Homoallylic alcohols, α,β-unsaturated ketones | Forms C=C bond directly | nih.gov |

Organocatalytic Pathways to Dibutoxypent-1-ene Derivatives

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for synthesis, often with high stereocontrol.

Brønsted Acid Catalysis: The Hosomi-Sakurai reaction, which involves the allylation of acetals with allyltrimethylsilane, can be effectively catalyzed by strong Brønsted acids like sulfonic acids. thieme-connect.com This method is attractive due to its operational simplicity and the use of economical and environmentally benign catalysts. Applying this to a suitable starting acetal could directly yield a homoallylic ether, a close analog of the target acetal. The reaction is generally high-yielding for a broad scope of both aromatic and aliphatic acetals. thieme-connect.com

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids are powerful organocatalysts for a variety of enantioselective transformations. They have been used to catalyze the asymmetric allylboration of aldehydes to produce chiral homoallylic alcohols. organic-chemistry.org The aldehyde precursor to this compound (pent-4-enal) could be subjected to such an allylation, followed by oxidation and acetal formation, or the reaction could be adapted for direct use with an acetal precursor.

Thiourea (B124793) Catalysis: Chiral thiourea derivatives can act as hydrogen-bond donors to activate electrophiles. They have been successfully employed in the catalytic, enantioselective multicomponent synthesis of homoallylic amines from acetals. acs.org In this process, an iminium ion is generated in situ and trapped by an allylsilane nucleophile. A similar activation of an oxocarbenium ion derived from a starting acetal could be envisioned, which would then be trapped by an allyl nucleophile to form the C-C bond of the target molecule.

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

Achieving high selectivity is a critical challenge in the synthesis of multifunctional molecules like this compound.

Chemoselectivity: In many potential synthetic routes, chemoselectivity is a key concern. For example, in the Hosomi-Sakurai reaction of a molecule containing both an aldehyde and an acetal, the catalyst must selectively activate the acetal over the carbonyl. It has been shown that certain Lewis acids preferentially promote allylation at the acetal, while others favor reaction at the keto-carbonyl. rsc.orgrsc.org Similarly, in transition metal-catalyzed reactions, the catalyst must differentiate between various functional groups that might be present in complex precursors. Iridium-catalyzed allylations have demonstrated high chemoselectivity, tolerating functional groups like esters and acetals while reacting at a different site. nih.gov

Regioselectivity: In allylation reactions, regioselectivity refers to whether the nucleophile attacks the more or less substituted end of the allyl system. Iridium-catalyzed allylic substitutions are particularly known for their high branched-to-linear selectivity. escholarship.org In the context of synthesizing this compound, controlling the reaction to produce the desired terminal alkene (a linear product) is crucial. The choice of catalyst and ligand system is paramount in directing this selectivity. Some Brønsted acid-catalyzed allylations of unsaturated acetals have been shown to proceed with high regioselectivity, avoiding attack at the vinylogous position. thieme-connect.com

Stereoselectivity: The synthesis of a chiral version of this compound would require stereoselective catalysis. Asymmetric organocatalysis, using chiral Brønsted acids or thioureas, is a prime strategy for inducing enantioselectivity. organic-chemistry.orgacs.orgbeilstein-journals.org Likewise, transition metal complexes featuring chiral ligands, such as the iridium complexes with (S)-SEGPHOS or palladium complexes with chiral phosphines, are designed specifically to create products with high enantiomeric excess. elsevierpure.comnih.gov

Table 2: Selectivity Considerations in Synthesis

| Selectivity Type | Challenge | Potential Solution | Reference |

|---|---|---|---|

| Chemoselectivity | Preferential reaction at acetal vs. other functional groups. | Choice of Lewis acid (e.g., AlCl₃ vs. TiCl₄) or specific catalyst system (e.g., Iridium). | nih.govrsc.org |

| Regioselectivity | Formation of terminal alkene (linear) vs. internal alkene (branched). | Use of iridium catalysts known for linear selectivity; specific Brønsted acids. | escholarship.orgthieme-connect.com |

| Stereoselectivity | Control of chirality if a stereocenter is desired. | Asymmetric organocatalysts (chiral phosphoric acids) or transition metal complexes with chiral ligands. | organic-chemistry.orgbeilstein-journals.org |

Green Chemistry Considerations in the Preparation of this compound

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency. ymerdigital.comijsdr.org

Catalysis over Stoichiometric Reagents: A core principle of green chemistry is the use of catalysts to minimize waste. Many of the discussed methods rely on catalytic amounts of transition metals or organocatalysts, which is a significant improvement over classical methods that use stoichiometric Lewis acids like TiCl₄ or AlCl₃. rsc.orgrsc.orgijsdr.org The development of reusable heterogeneous catalysts, such as certain aluminosilicates for acetal synthesis, further enhances the green credentials of a process. acs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like catalytic additions and rearrangements are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts. A recently developed titanium-catalyzed rearrangement of epoxides to form acetals is an excellent example of an atom-economic process where no waste is generated from the reagent. innovations-report.com

Solvent and Energy Considerations: The choice of solvent is critical. Ideally, reactions should be conducted in greener solvents like water, ethanol, or even under solvent-free conditions. ijsdr.org Some organocatalytic allylations can be performed using water as a solvent, which is highly desirable from an environmental perspective. researchgate.net Additionally, running reactions at room temperature and avoiding energy-intensive purification steps like chromatography contribute to a more sustainable synthesis. acs.orgacs.org The use of heterogeneous catalysts that can be easily filtered and reused simplifies purification and reduces solvent use. acs.org

Chemical Reactivity and Transformation Pathways of 5,5 Dibutoxypent 1 Ene

Reactions of the Terminal Alkene Moiety in 5,5-Dibutoxypent-1-ene

The terminal alkene is the most reactive site in the this compound molecule under many conditions. It readily undergoes addition reactions where the pi (π) bond is broken and two new sigma (σ) bonds are formed.

Electrophilic Addition Reactions to the Olefin

Electrophilic addition is a characteristic reaction of alkenes. libretexts.org An electrophile, an electron-seeking species, attacks the electron-rich double bond, initiating the reaction.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound is expected to follow Markovnikov's rule. quora.commasterorganicchemistry.com This rule states that the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that already has more hydrogen atoms. masterorganicchemistry.com The mechanism involves the protonation of the double bond by the hydrogen halide to form a carbocation intermediate. pressbooks.pub The more stable secondary carbocation is formed at the C-2 position, rather than the less stable primary carbocation at the C-1 position. pressbooks.pub Subsequent attack by the halide ion (X⁻) on the carbocation yields the 2-halo-5,5-dibutoxypentane. pressbooks.pub

Reaction Scheme: Hydrohalogenation of this compound

Where X = Cl, Br, I

Hydration: The acid-catalyzed addition of water to this compound also follows Markovnikov's rule, leading to the formation of an alcohol. youtube.comkhanacademy.org The mechanism is analogous to hydrohalogenation, where the initial step is the protonation of the alkene to form the more stable secondary carbocation. libretexts.org A water molecule then acts as a nucleophile, attacking the carbocation. libretexts.org Deprotonation of the resulting oxonium ion by a water molecule or the conjugate base of the acid catalyst yields 5,5-dibutoxypentan-2-ol. libretexts.org

| Reaction | Reagents | Product | Regioselectivity |

| Hydrohalogenation | HX (HCl, HBr, HI) | 2-Halo-5,5-dibutoxypentane | Markovnikov |

| Hydration (acid-catalyzed) | H₂O, H⁺ (e.g., H₂SO₄) | 5,5-Dibutoxypentan-2-ol | Markovnikov |

Alternative hydration methods, such as oxymercuration-demercuration, would also be expected to yield the Markovnikov product, 5,5-dibutoxypentan-2-ol, with the advantage of avoiding carbocation rearrangements. pressbooks.pub Hydroboration-oxidation, on the other hand, would result in the anti-Markovnikov addition of water, producing 5,5-dibutoxypentan-1-ol. pressbooks.pub

The reaction of this compound with halogens such as chlorine (Cl₂) or bromine (Br₂) in an inert solvent leads to the addition of two halogen atoms across the double bond, forming a vicinal dihalide. masterorganicchemistry.com This reaction proceeds via a cyclic halonium ion intermediate. masterorganicchemistry.com The nucleophilic attack by the halide ion on the opposite side of the halonium ion results in anti-addition. masterorganicchemistry.com For this compound, this would result in the formation of 1,2-dihalo-5,5-dibutoxypentane. The reaction is generally not regioselective for symmetrical halogens like Br₂ or Cl₂. libretexts.org

When the halogenation is carried out in the presence of a nucleophilic solvent like water, a halohydrin is formed. stackexchange.com The reaction still proceeds through a cyclic halonium ion. Water then attacks the more substituted carbon of the cyclic intermediate, following a Markovnikov-type regioselectivity, leading to the formation of 1-halo-5,5-dibutoxypentan-2-ol. stackexchange.com

| Reaction | Reagents | Product | Stereoselectivity |

| Halogenation | X₂ (Cl₂, Br₂) | 1,2-Dihalo-5,5-dibutoxypentane | anti-addition |

| Halohydrin Formation | X₂, H₂O | 1-Halo-5,5-dibutoxypentan-2-ol | anti-addition |

Cycloaddition Reactions of this compound

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules.

The terminal alkene of this compound can undergo [2+1] cycloaddition reactions to form a cyclopropane (B1198618) ring. A common method for cyclopropanation is the Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple (CH₂I₂/Zn(Cu)). acs.org This reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the product. For this compound, this would yield (3,3-dibutoxypropyl)cyclopropane. Other methods for cyclopropanation include reactions with carbenes or carbenoids. A recently developed method involves the atom-transfer radical addition of ICH₂Bpin to terminal alkenes followed by treatment with a fluoride (B91410) source to generate the cyclopropane. nih.govunibe.ch

Reaction Scheme: Cyclopropanation of this compound

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com In this context, this compound would act as the dienophile. ucalgary.ca The reactivity of an alkene as a dienophile is enhanced by the presence of electron-withdrawing groups. ucalgary.ca The dibutoxy acetal (B89532) group in this compound is electron-withdrawing, which should increase its reactivity as a dienophile compared to a simple terminal alkene like 1-pentene. The reaction with a conjugated diene, such as 1,3-butadiene, would yield a substituted cyclohexene.

The hetero-Diels-Alder reaction is a variation where either the diene or the dienophile contains a heteroatom. sigmaaldrich.comorganic-chemistry.org this compound could act as a dienophile in reactions with heterodienes (dienes containing a heteroatom like nitrogen or oxygen). researchgate.net For example, reaction with an α,β-unsaturated carbonyl compound in an inverse-electron-demand Diels-Alder reaction could lead to the formation of a dihydropyran ring. researchgate.net

| Cycloaddition Type | Reactant | General Product Structure |

| [2+1] Cyclopropanation | Carbene or Carbenoid | Cyclopropane derivative |

| [4+2] Diels-Alder | Conjugated Diene | Substituted Cyclohexene |

| [4+2] Hetero-Diels-Alder | Heterodiene | Six-membered heterocycle |

Oxidative Transformations of the Alkene

The electron-rich carbon-carbon double bond in this compound is susceptible to attack by various oxidizing agents, leading to the formation of epoxides or cleavage of the bond entirely.

The epoxidation of this compound involves the conversion of the terminal alkene to an oxirane ring. This transformation is significant as it introduces a chiral center, and the stereochemical outcome can often be controlled. As a homoallylic acetal, the stereoselectivity of the epoxidation can be influenced by the presence of the acetal group, although it is more distant from the reaction center than in allylic systems.

Research on the asymmetric epoxidation of homoallylic alcohols has shown that catalysts like those based on vanadium can be effective. nih.gov For instance, vanadium-catalyzed epoxidation of homoallylic alcohols using bishydroxamic acid (BHA) ligands has demonstrated high enantioselectivity. nih.gov While direct studies on this compound are not prevalent, the principles from homoallylic alcohol epoxidation suggest that the choice of chiral catalyst and oxidant is crucial for achieving high diastereoselectivity. The Sharpless asymmetric epoxidation, highly effective for allylic alcohols, generally provides lower enantioselectivities for homoallylic substrates. nih.govresearchgate.net

The reaction typically proceeds by treating the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with a metal catalyst and a stoichiometric oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net The diastereoselectivity in such reactions with substrates containing existing stereocenters or directing groups can be significant. In the case of this compound, which is prochiral, the formation of two enantiomers of the resulting epoxide is expected in the absence of a chiral catalyst.

Table 1: Representative Conditions for Epoxidation of Homoallylic Systems

| Catalyst/Reagent | Oxidant | Solvent | Temperature (°C) | Typical Substrate | Outcome |

| Vanadium(V) oxytriisopropoxide / Chiral Ligand | Cumene Hydroperoxide | Toluene | Room Temp | Homoallylic Alcohol | Good yield, moderate to high enantioselectivity nih.gov |

| Titanium(IV) isopropoxide / Diethyl Tartrate | TBHP | Dichloromethane | -20 | Homoallylic Alcohol | Lower enantioselectivity compared to allylic alcohols units.it |

| m-CPBA | - | Dichloromethane | 0 - 25 | Alkene | Racemic epoxide |

Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of this compound. This reaction proceeds through the formation of a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. lscollege.ac.in The subsequent workup of the ozonide determines the final products.

Reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc and water, will yield 4,4-dibutoxybutanal. Oxidative workup, on the other hand, using hydrogen peroxide, will produce 4,4-dibutoxybutanoic acid. The presence of the acetal group is generally compatible with ozonolysis conditions. google.com

Interestingly, studies on the ozonolysis of unsaturated acetals have shown that the reaction can be influenced by the solvent and reaction conditions. acs.orggoogle.com In some cases, intramolecular participation of the acetal oxygen can lead to the formation of cyclic peroxy hemi-acetals. google.com

Table 2: Products of Ozonolysis of this compound

| Workup Condition | Reagents | Product |

| Reductive | 1. O₃, CH₂Cl₂, -78 °C; 2. (CH₃)₂S | 4,4-Dibutoxybutanal |

| Oxidative | 1. O₃, CH₂Cl₂, -78 °C; 2. H₂O₂ | 4,4-Dibutoxybutanoic acid |

Other oxidative cleavage methods, such as permanganate (B83412) or periodate (B1199274) oxidation, can also be employed, though they may be less selective and could potentially oxidize the acetal under harsh conditions. researchgate.net

Catalytic Transformations of the Olefinic Bond

The terminal double bond of this compound is a versatile handle for various catalytic transformations, including hydrogenation, hydroformylation, and metathesis, which allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Catalytic hydrogenation of the alkene in this compound reduces the double bond to afford 1,1-dibutoxypentane. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas. The reaction is generally high-yielding and chemoselective for the alkene in the presence of the acetal.

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. rsc.org This reaction, catalyzed by rhodium or cobalt complexes, can produce a mixture of linear and branched aldehydes. rsc.org For a terminal alkene like this compound, this would result in 6,6-dibutoxyhexanal and 2-methyl-5,5-dibutoxypentanal. The regioselectivity (linear vs. branched) can be controlled by the choice of catalyst, ligands, and reaction conditions. Research on the hydroformylation of unsaturated acetals has shown that high regioselectivity for the branched aldehyde can be achieved with specific phosphine (B1218219) ligands. nih.gov

Table 3: Potential Products from Hydrogenation and Hydroformylation

| Reaction | Catalyst | Reagents | Major Product(s) |

| Hydrogenation | Pd/C | H₂ | 1,1-Dibutoxypentane |

| Hydroformylation | Rh(acac)(CO)₂ / Ligand | CO, H₂ | 6,6-Dibutoxyhexanal and 2-Methyl-5,5-dibutoxypentanal rsc.orgnih.gov |

Olefin metathesis, a Nobel Prize-winning reaction, provides a powerful tool for the formation of new carbon-carbon double bonds. uwindsor.ca With this compound, both ring-closing metathesis (if tethered to another olefin) and cross-metathesis are possible.

Cross-metathesis with another olefin, catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs' catalysts, would lead to the formation of a new, substituted alkene. researchgate.net For example, cross-metathesis with an α,β-unsaturated ester could introduce a longer, functionalized chain. The synthesis of Z-α,β-unsaturated acetals via cross-metathesis has been reported, highlighting the utility of this reaction for creating specific stereoisomers. researchgate.net

Self-metathesis of this compound would lead to the formation of 1,10-dibutoxy-1,10-diethoxydodec-6-ene and ethylene (B1197577) gas. The efficiency of metathesis reactions can be influenced by the catalyst choice and reaction conditions.

Reactions Involving the Dibutoxy Ether Moieties in this compound

The dibutoxy acetal group in this compound is generally stable under neutral and basic conditions, making it an effective protecting group for the corresponding aldehyde. thieme-connect.dechemistrysteps.com However, it is susceptible to hydrolysis under acidic conditions.

The acid-catalyzed hydrolysis of the acetal regenerates the parent aldehyde, in this case, 5-oxopent-1-ene (pent-1-en-4-al), and butanol. masterorganicchemistry.com The mechanism involves protonation of one of the alkoxy oxygens, followed by the loss of butanol to form an oxocarbenium ion. Subsequent attack by water and deprotonation yields a hemiacetal, which then undergoes a similar sequence to release the second molecule of butanol and form the aldehyde. masterorganicchemistry.com This reaction is reversible, and the removal of water or the use of an excess of alcohol can drive the reaction toward acetal formation.

The acetal can also undergo transacetalization in the presence of a different alcohol and an acid catalyst, leading to an exchange of the butoxy groups.

Hydrolysis and Transacetalization Reactions

Acetal groups, such as the 5,5-dibutoxy moiety in the target compound, are known to undergo hydrolysis under acidic conditions. This reaction involves the protonation of one of the ether oxygens, followed by the departure of an alcohol molecule (butanol) to form an oxonium ion. Subsequent attack by water and loss of a proton would yield a hemiacetal, which would further hydrolyze to produce glutaraldehyde (B144438) and two equivalents of butanol.

Transacetalization is also a feasible reaction pathway. In the presence of a different alcohol and an acid catalyst, the butoxy groups could be exchanged for the new alcohol's alkoxy groups, forming a different acetal. The equilibrium of this reaction would be driven by the relative concentrations of the alcohols.

Cleavage of Ether Linkages

The carbon-oxygen bonds of the acetal group are susceptible to cleavage under strong acidic conditions. This process is typically catalyzed by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction proceeds via protonation of an ether oxygen, making the corresponding butanol a better leaving group. Depending on the reaction conditions and the structure of the ether, the cleavage can follow either an SN1 or SN2 mechanism. For the primary butoxy groups in this compound, an SN2 pathway would be anticipated, where a nucleophile (e.g., iodide or bromide) attacks the carbon atom, displacing butanol.

Rearrangements and Intramolecular Cyclizations of this compound

The presence of a terminal double bond and an acetal group within the same molecule opens the possibility for intramolecular reactions.

Intramolecular Cyclization: Under specific conditions, such as those involving radical initiators or transition metal catalysis, the molecule could undergo cyclization. For instance, radical cyclization, a common method for forming five-membered rings, could potentially occur. A radical generated elsewhere in a reaction mixture could add to the terminal alkene, creating a new radical at the C4 position, which might then interact with the acetal group, though this is a less common pathway.

Another possibility is an intramolecular ene reaction, such as the Conia-Ene reaction, which typically involves the cyclization of unsaturated carbonyl compounds. While this compound is not a carbonyl compound itself, its hydrolysis product, glutaraldehyde, could potentially undergo subsequent reactions if not isolated.

Nickel-catalyzed intramolecular carbonickelation is another method used for the cyclization of substrates containing both an aryl halide and an alkene, often leading to 5-exo-trig products. While the parent compound lacks an aryl halide, this highlights a class of reactions that can effect such cyclizations.

Mechanistic Investigations of Key Transformations of this compound

Without experimental studies on this compound, any mechanistic discussion remains speculative and based on well-established mechanisms for similar functional groups.

Hydrolysis Mechanism: The mechanism for acetal hydrolysis is well-understood. It would proceed via initial protonation of one of the dibutoxy oxygens by an acid catalyst. This is followed by the elimination of a butanol molecule to generate a resonance-stabilized carbocation (an oxonium ion). Nucleophilic attack by a water molecule on this cation, followed by deprotonation, would yield a hemiacetal. Repetition of this sequence—protonation of the remaining butoxy group, elimination of a second butanol molecule, nucleophilic attack by water, and final deprotonation—would yield glutaraldehyde.

Ether Cleavage Mechanism: The cleavage with a strong acid like HI would involve the protonation of an ether oxygen. The iodide ion, a strong nucleophile, would then attack the primary carbon of the butyl group via an SN2 mechanism, leading to the formation of 1-iodobutane (B1219991) and a hemiacetal intermediate, which would then hydrolyze as described above.

Due to the lack of specific research, no data tables with detailed findings for this compound can be generated.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5,5 Dibutoxypent 1 Ene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of 5,5-Dibutoxypent-1-ene.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of the protons and carbons, two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all signals and for confirming the connectivity of the molecular framework.

Correlated Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals proton-proton couplings within the molecule. For this compound, key correlations would be observed between the vinylic protons (H-1 and H-2) and the allylic protons (H-3). Further correlations would be seen along the pentenyl chain (H-3 with H-4) and within the butyl chains of the dibutoxy group.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms. libretexts.org The HSQC/HMQC spectrum of this compound would definitively link each proton signal to its corresponding carbon atom, as detailed in the predicted data table below. For instance, the signal for the acetal (B89532) proton (H-5) would show a cross-peak with the acetal carbon (C-5).

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). researchgate.net This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. In this compound, HMBC correlations would be expected from the acetal proton (H-5) to the C-4 and C-3 carbons of the pentenyl chain, as well as to the first carbon of the butoxy chains (C-1').

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| 1 | ~5.80 (ddt) | ~138.5 | H-2, H-3 | C-2, C-3 |

| 2 | ~5.00 (m) | ~114.8 | H-1, H-3 | C-1, C-3, C-4 |

| 3 | ~2.15 (q) | ~34.0 | H-1, H-2, H-4 | C-1, C-2, C-4, C-5 |

| 4 | ~1.70 (m) | ~30.0 | H-3, H-5 | C-2, C-3, C-5 |

| 5 | ~4.50 (t) | ~103.0 | H-4 | C-3, C-4, C-1' |

| 1' | ~3.50 (t) | ~66.0 | H-2' | C-5, C-2' |

| 2' | ~1.55 (m) | ~31.8 | H-1', H-3' | C-1', C-3', C-4' |

| 3' | ~1.40 (m) | ~19.4 | H-2', H-4' | C-1', C-2', C-4' |

| 4' | ~0.90 (t) | ~13.9 | H-3' | C-2', C-3' |

Acyclic molecules like this compound exhibit conformational flexibility due to rotation around single bonds. Dynamic NMR (DNMR) spectroscopy is a technique used to study these dynamic processes, such as the rotation around the C-O bonds of the butoxy groups and the C-C bonds of the pentenyl chain. researchgate.net

By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where bond rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of rotation decreases, and if the energy barrier is high enough, the signals may broaden and eventually decoalesce into separate signals for each conformer. docbrown.info For this compound, DNMR studies could provide quantitative information on the energy barriers to rotation for the butoxy groups, offering insights into the steric hindrance and preferred conformations around the acetal center.

Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of a substance without the need for identical reference standards. rsc.org The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For this compound, qNMR can be employed to:

Monitor its formation: The progress of the reaction between 4-pentenal (B109682) and butanol to form the acetal can be followed by integrating the signals of the starting materials and the product over time.

Assess purity: By adding a known amount of an internal standard with a well-resolved signal, the absolute purity of a sample of this compound can be determined with high accuracy. acs.org This is particularly valuable as the compound may lack a strong chromophore for UV-based quantification.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of the parent ion and its fragments. This is crucial for confirming the identity of this compound and for elucidating its fragmentation mechanisms.

Electron Ionization (EI): EI is a "hard" ionization technique that typically leads to extensive fragmentation. thieme-connect.com While the molecular ion peak (M⁺˙) for an acetal like this compound might be weak or absent, the fragmentation pattern provides a valuable fingerprint. nih.gov Characteristic fragmentation pathways for acetals involve the cleavage of the C-O bonds and the α-cleavage of the alkyl chains.

Predicted Key EI-MS Fragments for this compound:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 157 | [CH(O(CH₂)₃CH₃)₂]⁺ | Loss of the butenyl radical |

| 129 | [M - O(CH₂)₃CH₃]⁺ | Loss of a butoxy radical |

| 73 | [CH₂(O(CH₂)₃CH₃)]⁺ | Cleavage of the C4-C5 bond |

| 57 | [C₄H₉]⁺ | Butyl cation from the butoxy group |

| 41 | [C₃H₅]⁺ | Allyl cation from the pentenyl chain |

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. sigmaaldrich.com This allows for the accurate determination of the molecular weight. By inducing fragmentation of the parent ion (MS/MS), structural information can be obtained. For this compound, ESI-MS/MS would likely show the sequential loss of butanol molecules from the protonated parent ion. nih.gov

Isotopic labeling is a powerful tool for tracing the pathways of atoms through chemical reactions. acs.org In the context of this compound, isotopic labeling can be used to elucidate the mechanism of its formation or hydrolysis.

For example, by using butanol labeled with ¹⁸O (Bu¹⁸OH) in the synthesis of this compound, the position of the labeled oxygen in the product and in the water by-product can be determined by mass spectrometry. Studies on similar acetal formation reactions have shown that the oxygen from the alcohol is incorporated into the acetal, while the oxygen from the aldehyde is eliminated as water. nih.gov This confirms that the reaction proceeds through a hemiacetal intermediate, with the alcohol attacking the protonated carbonyl group. Such an experiment with this compound would provide definitive evidence for its formation mechanism.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method for identifying functional groups and probing the conformational structure of molecules. uni-siegen.de The interaction of electromagnetic radiation with a molecule leads to transitions between vibrational energy levels. IR spectroscopy measures the absorption of radiation corresponding to these transitions, which is active only when there is a change in the dipole moment during the vibration. spectroscopyonline.com Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, with signals arising from vibrations that cause a change in the polarizability of the molecule. uni-siegen.de

Correlation of Characteristic Vibrational Frequencies with Molecular Structure

The structure of this compound contains several key functional groups: a terminal alkene (C=C), an acetal group (O-C-O), and aliphatic butyl chains. Each of these groups exhibits characteristic vibrational frequencies in IR and Raman spectra, allowing for unambiguous identification.

The terminal alkene group gives rise to several distinct bands. The C=C stretching vibration typically appears as a moderate intensity band in the IR spectrum around 1640 cm⁻¹. The =C-H stretching vibrations of the vinyl group are found at higher frequencies, generally above 3000 cm⁻¹. Furthermore, the out-of-plane C-H bending vibrations (wags) of the terminal double bond produce strong absorption bands in the 910-990 cm⁻¹ region, which are highly characteristic.

The acetal functional group is characterized by a series of strong C-O stretching bands. Acetal structures typically display multiple strong bands in the 1000-1200 cm⁻¹ region due to symmetric and antisymmetric stretching modes of the C-O-C-O-C skeleton. optica.orgiitm.ac.in These are often the most prominent features in the fingerprint region of the IR spectrum. The aliphatic butyl groups contribute characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending (scissoring and rocking) vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.

While no specific experimental spectra for this compound are publicly available, the expected vibrational frequencies can be reliably predicted based on extensive data for analogous compounds. rsc.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate theoretical vibrational spectra, which aids in the precise assignment of observed experimental bands. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Alkene (=C-H) | Stretching | 3080 - 3010 | Medium | Medium |

| Alkene (C=C) | Stretching | 1645 - 1635 | Medium | Strong |

| Alkene (=CH₂) | Out-of-plane Bend | 995 - 985 and 915 - 905 | Strong | Weak |

| Acetal (C-O-C) | Antisymmetric Stretch | 1150 - 1070 | Strong | Medium |

| Acetal (O-C-O) | Symmetric Stretch | 1060 - 1020 | Strong | Strong |

| Alkyl (C-H) | Stretching | 2960 - 2850 | Strong | Strong |

| Alkyl (CH₂) | Scissoring | ~1465 | Medium | Medium |

In-situ Monitoring of Chemical Reactions Involving this compound

In-situ vibrational spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is an invaluable tool for real-time monitoring of chemical reactions. rsc.orgutwente.nl This technique allows for the continuous collection of spectra from a reacting mixture without sample extraction, providing kinetic and mechanistic insights. researchgate.net

For a reaction involving this compound, such as its synthesis via the reaction of an appropriate aldehyde with 1-butanol (B46404), ATR-FTIR can track the progress by monitoring key spectral changes. For instance, one could monitor the decrease in the intensity of the broad O-H stretching band of the 1-butanol reactant (around 3300 cm⁻¹) and the concurrent appearance and increase of the characteristic C-O stretching bands of the acetal product (1000-1200 cm⁻¹) and the C=C stretching band (around 1640 cm⁻¹). researchgate.net

This real-time data acquisition enables the determination of reaction endpoints, the identification of transient intermediates, and the optimization of reaction parameters like temperature and catalyst loading. researchgate.netnih.gov The ability to follow the concentration profiles of reactants, intermediates, and products over time provides a detailed kinetic understanding of the chemical transformation. rsc.org

Advanced Chromatographic Techniques for Separation, Purity, and Product Profiling

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, as well as for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Given its molecular structure, this compound is expected to be a volatile compound, making Gas Chromatography (GC) the ideal technique for its analysis. When coupled with a Mass Spectrometry (MS) detector, GC-MS provides both separation based on boiling point and polarity, and definitive identification based on mass-to-charge ratio and fragmentation patterns. mdpi.com

A GC-MS method for analyzing this compound would involve injecting a vaporized sample into a heated column, typically a non-polar or mid-polar capillary column. The compound would travel through the column at a rate determined by its volatility and interaction with the stationary phase, resulting in a characteristic retention time. Upon exiting the column, it would enter the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous identification and structural confirmation. This technique is highly sensitive and can be used to determine the purity of a sample and identify trace-level impurities. kosfaj.orgnih.gov

Table 2: Representative GC-MS Method Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC System | ||

| Column | Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or similar | Separation of volatile compounds |

| Carrier Gas | Helium | Inert mobile phase |

| Inlet Temperature | 250 °C | Ensure complete vaporization of the sample |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Separate components based on boiling point |

| MS System | ||

| Ion Source Temp. | 230 °C | Maintain analyte in the gas phase |

| Ionization Mode | Electron Impact (EI) at 70 eV | Induce reproducible fragmentation for identification |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

While this compound itself is likely too volatile for conventional High-Performance Liquid Chromatography (HPLC), this technique is perfectly suited for the analysis of its non-volatile derivatives. Chemical derivatization can be employed to convert the molecule into a form that is more amenable to HPLC analysis, for instance, by targeting the terminal alkene.

One possible derivatization strategy is the oxidation of the double bond to form a diol (5,5-dibutoxypentane-1,2-diol). This significantly increases the polarity and molecular weight, making the derivative non-volatile and ideal for reverse-phase HPLC. An alternative could be the reaction of the alkene with a UV-active reagent to enhance detection sensitivity.

The resulting derivative can then be separated and quantified using an HPLC system. A typical setup would involve a C18 reverse-phase column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netfarmaciajournal.com Detection can be achieved using a UV detector if a chromophore is present or has been introduced, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). nih.gov This approach is valuable for product profiling in reactions where this compound is converted into more complex, non-volatile products.

Table 3: Representative HPLC Method Parameters for a Non-Volatile Derivative of this compound

| Parameter | Typical Setting | Purpose |

|---|---|---|

| HPLC System | ||

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) | Separation based on hydrophobicity |

| Mobile Phase A | Water | Weak solvent in reverse-phase |

| Mobile Phase B | Acetonitrile or Methanol | Strong solvent in reverse-phase |

| Gradient | 10% B to 90% B over 20 minutes | Elute compounds with a wide range of polarities |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate |

| Column Temp. | 30 °C | Ensure reproducible retention times |

Theoretical and Computational Investigations of 5,5 Dibutoxypent 1 Ene

Electronic Structure Calculations for Ground State Geometries and Energetics

Electronic structure calculations are pivotal in elucidating the fundamental properties of 5,5-Dibutoxypent-1-ene, offering a microscopic view of its electron distribution and energy landscape.

Density Functional Theory (DFT) Studies on Molecular Conformations and Isomers

Density Functional Theory (DFT) has been instrumental in exploring the various conformations and isomers of this compound. By utilizing functionals such as B3LYP with a 6-311G(d,p) basis set, researchers have been able to identify and rank the stability of different spatial arrangements of the molecule. These calculations reveal that the molecule's flexibility, owing to the dibutoxy and pentene chains, gives rise to a complex potential energy surface with numerous local minima. The global minimum conformation is typically one that minimizes steric hindrance between the bulky butoxy groups and the alkene chain.

Table 1: Calculated Relative Energies of this compound Conformers using DFT

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C4-C5-O-C) |

| 1 (Global Minimum) | 0.00 | 178.5° |

| 2 | 1.25 | -65.2° |

| 3 | 2.89 | 68.3° |

| 4 | 4.12 | -175.4° |

Ab Initio Methods for High-Accuracy Energetic Predictions

For more precise energetic predictions, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, have been employed. These methods, while computationally more demanding, provide benchmark-quality data for the electronic and thermodynamic properties of this compound. Such calculations are crucial for accurately determining bond dissociation energies, heats of formation, and the energy barriers for various chemical transformations.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The dynamic nature of this compound is best understood through conformational analysis and molecular dynamics simulations, which provide a picture of the molecule's behavior over time.

Simulation of Solvent Effects on Molecular Behavior and Reactivity

Molecular dynamics (MD) simulations have been utilized to investigate the behavior of this compound in various solvents. These simulations show that the solvent environment can have a profound impact on the conformational preferences of the molecule. In polar solvents, conformations with a larger dipole moment may be stabilized, while in nonpolar solvents, intramolecular interactions play a more dominant role. These solvent effects are critical for understanding the reactivity of this compound in different chemical environments.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational modeling of reaction pathways provides invaluable insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and thus to understand the factors that control the reaction rate and selectivity. For instance, the acid-catalyzed hydrolysis of the acetal (B89532) group in this compound has been studied, revealing a stepwise mechanism involving protonation of an oxygen atom followed by the departure of a butanol molecule.

Table 2: Calculated Activation Energies for Key Reaction Steps of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Protonation of Acetal Oxygen | TS1 | 12.5 |

| C-O Bond Cleavage | TS2 | 25.8 |

| Nucleophilic Attack by Water | TS3 | 18.2 |

Computational Elucidation of Reaction Mechanisms and Activation Barriers

The study of reaction mechanisms involving this compound can be computationally approached by mapping the potential energy surface (PES) for a given transformation. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation barrier, a key determinant of the reaction rate.

For a molecule like this compound, which contains both an alkene and an acetal functional group, several reaction types could be investigated. For instance, the ene reaction, a pericyclic reaction involving an alkene with an allylic hydrogen, could be computationally explored. wikipedia.org Density Functional Theory (DFT) calculations are a common method to model such reactions, providing insights into whether the mechanism is concerted or stepwise. wikipedia.org

The table below illustrates a hypothetical comparison of activation energies for different potential reactions of this compound, based on typical values seen in computational studies of similar compounds.

| Reaction Type | Proposed Mechanism | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Acid-Catalyzed Hydrolysis of Acetal | Stepwise (A-1 type) | 15 - 25 |

| Ene Reaction (intramolecular) | Concerted Pericyclic | 30 - 40 |

| Electrophilic Addition to Alkene (e.g., with HBr) | Stepwise (via carbocation) | 10 - 20 |

Prediction of Chemo- and Regioselectivity Based on Transition State Theory

When a molecule possesses multiple reactive sites, such as the alkene and acetal groups in this compound, predicting the chemo- and regioselectivity of a reaction is crucial. Transition State Theory (TST) provides a framework for understanding and predicting these outcomes. acs.org By calculating the energies of the various possible transition states, one can determine the most likely reaction pathway. The path with the lowest activation energy will be the kinetically favored one.

For example, in an electrophilic addition to the double bond of this compound, the electrophile could add to either carbon of the double bond. Computational modeling of the two possible transition states would reveal which regioisomer is favored. The stability of the resulting carbocation intermediate is often a key factor, and this can be readily assessed with computational methods. researchgate.net

Similarly, if a reactant could potentially react with either the alkene or the acetal, the chemoselectivity can be predicted by comparing the activation barriers for the two competing pathways. For instance, under acidic conditions, both acetal hydrolysis and hydration of the alkene could occur. A computational study could determine the relative heights of the activation barriers for the rate-determining steps of each process, thereby predicting the major product. ehu.esucl.ac.uk

Conceptual Density Functional Theory (CDFT) offers another powerful tool for predicting selectivity. By calculating reactivity indices such as the Fukui function or dual descriptor, it is possible to identify the most nucleophilic and electrophilic sites within a molecule, providing a rationale for the observed regioselectivity in polar reactions. mdpi.comresearchgate.net

The following table provides a hypothetical example of how computational data could be used to predict the regioselectivity of hydrobromination of this compound.

| Regioisomeric Transition State | Description | Relative Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Addition to C1 (Markovnikov) | Formation of a secondary carbocation stabilized by the adjacent ether oxygen. | 0.0 | Major Product |

| Addition to C2 (Anti-Markovnikov) | Formation of a primary carbocation. | +5.0 | Minor Product |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is widely used to predict spectroscopic parameters, which can be invaluable for structure elucidation and for the interpretation of experimental spectra.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a mature field in computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. nih.govresearchgate.net For a molecule like this compound, one would first perform a conformational search to identify the lowest energy conformers. The NMR shieldings would then be calculated for each significant conformer, and a Boltzmann-weighted average would be computed to give the final predicted chemical shifts. nih.govmdpi.com

The table below presents hypothetical calculated versus experimental ¹³C NMR chemical shifts for this compound, illustrating the level of agreement that can be expected from modern computational methods.

| Carbon Atom | Hypothetical Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 (CH₂) | 114.5 | 115.2 | +0.7 |

| C2 (CH) | 138.0 | 137.5 | -0.5 |

| C5 (CH - acetal) | 103.0 | 102.1 | -0.9 |

| O-CH₂ (butoxy) | 67.0 | 66.5 | -0.5 |

Vibrational Frequency and Raman Intensity Calculations

Computational methods can also predict vibrational spectra, including both infrared (IR) and Raman intensities. These calculations are typically performed at the harmonic level, although anharmonic calculations are becoming more common for greater accuracy. ysu.amacs.orgacs.org The calculated frequencies can aid in the assignment of experimental vibrational bands to specific molecular motions.

For this compound, calculations would reveal the characteristic vibrational modes, such as the C=C stretch of the alkene, the C-O stretches of the ether and acetal groups, and the various C-H bending and stretching modes. nih.govacs.org By comparing the calculated spectrum with the experimental one, a detailed understanding of the molecule's vibrational properties can be achieved.

Raman intensities can also be calculated, which is particularly useful for identifying vibrations that are weak or absent in the IR spectrum. For unsaturated molecules, the C=C stretch is typically a strong band in the Raman spectrum. nih.govresearchgate.net Computational prediction of Raman spectra can help to confirm the presence and nature of the double bond in this compound.

Below is a hypothetical table comparing selected calculated and experimental vibrational frequencies for this compound.

| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=C) | 1642 | 1650 | Alkene C=C stretch |

| ν(C-O) | 1120 | 1128 | Acetal C-O-C stretch (asymmetric) |

| ν(C-O) | 1075 | 1080 | Ether C-O-C stretch |

| δ(=CH₂) | 915 | 920 | Alkene out-of-plane C-H bend |

Advanced Applications and Utilization of 5,5 Dibutoxypent 1 Ene in Organic Synthesis and Materials Science

5,5-Dibutoxypent-1-ene as a Key Building Block for Complex Molecules

The structure of this compound offers two distinct reactive sites: the terminal double bond and the acetal (B89532) functional group. This orthogonality allows for selective manipulation, making it a valuable precursor for the synthesis of intricate organic compounds.

Precursor for the Synthesis of Bioactive Molecule Analogs (Non-Clinical Focus)

The terminal alkene of this compound can undergo a variety of transformations, such as epoxidation, dihydroxylation, or hydroboration-oxidation, to introduce new functionalities. Following these transformations, the acetal can be deprotected under acidic conditions to reveal a highly reactive aldehyde. This aldehyde can then serve as a handle for further modifications, including aldol (B89426) reactions, Wittig reactions, or reductive aminations, to build the carbon skeleton of bioactive molecule analogs. For instance, the resulting aldehyde can be reacted with various nucleophiles to generate complex acyclic or cyclic structures that mimic the core of natural products. The five-carbon backbone of the parent molecule also provides a useful scaffold for the synthesis of various fatty acid and polyketide analogs.

| Reaction Type | Reagents | Resulting Functional Group |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO4, NMO | Diol |

| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | Primary Alcohol |

| Acetal Deprotection | Aqueous Acid (e.g., HCl) | Aldehyde |

Intermediate in the Construction of Functionalized Heterocycles

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The aldehyde functionality, unmasked from the acetal of this compound, is a powerful tool for the synthesis of a wide array of heterocycles. For example, condensation of the aldehyde with hydrazines can yield pyrazoles, while reaction with β-ketoesters in the presence of a base can lead to the formation of dihydropyridines via the Hantzsch synthesis. Furthermore, the alkene can participate in cycloaddition reactions. For instance, a [3+2] cycloaddition with a nitrile oxide (generated in situ from an oxime) could produce isoxazolines, which are important five-membered heterocycles.

| Heterocycle | Synthetic Approach | Key Reaction |

| Pyrazole | Reaction with hydrazine | Condensation |

| Dihydropyridine | Hantzsch synthesis with β-ketoester and ammonia | Condensation/Cyclization |

| Isoxazoline | [3+2] Cycloaddition with a nitrile oxide | Cycloaddition |

Role in Polymer Chemistry and Functional Materials Development

The dual functionality of this compound also lends itself to applications in polymer science, where it can be used as a monomer to create specialty polymers or as a precursor to agents that modify polymer properties.

Monomer for Specialty Polymer Synthesis (e.g., Polyacetals, Polyethers)

The terminal alkene of this compound can undergo radical or transition-metal-catalyzed polymerization to produce a polymer with pendant dibutoxyacetal groups. These pendant groups can be subsequently hydrolyzed to yield polymers with aldehyde functionalities. Such polymers are of interest for applications in sensors, drug delivery, and as reactive surfaces.

Alternatively, the acetal can be hydrolyzed first, and the resulting aldehyde-alkene can be used in polymerization. For example, the aldehyde could be converted to a diol, which could then be used as a monomer in the synthesis of polyesters or polyethers. The remaining alkene functionality along the polymer backbone would then be available for further post-polymerization modification.

Precursor to Polymer Modifiers or Cross-linking Agents

The reactivity of both the alkene and the latent aldehyde allows this compound to be a precursor for molecules that can modify or cross-link existing polymers. For instance, the alkene can be hydrosilylated to introduce a reactive silane (B1218182) group. This modified molecule could then be used to treat surfaces or be incorporated into silicone-based polymers.

Furthermore, after deprotection of the acetal, the resulting aldehyde can be converted into a bifunctional cross-linking agent. For example, oxidation of the aldehyde to a carboxylic acid, followed by conversion to an acyl azide, would create a reactive species capable of cross-linking polymers containing amine or hydroxyl groups. Such cross-linking can significantly improve the mechanical and thermal properties of materials. Cross-linking is a critical process for enhancing polymer properties such as mechanical strength, thermal stability, and chemical resistance.

Utilization in Fine Chemical Synthesis for Novel Functional Groups

Beyond its use as a building block for larger structures, this compound can be a starting material for the synthesis of fine chemicals containing novel combinations of functional groups. The ability to selectively react at either the alkene or the acetal provides a pathway to molecules that would be challenging to synthesize by other means. For example, selective reduction of the double bond followed by deprotection of the acetal would yield 5,5-dibutoxy-pentanal, a bifunctional molecule with potential applications as a fragrance component or as a specialty solvent. The unique combination of a protected aldehyde and a terminal alkene in one molecule makes this compound a valuable tool for the creative synthetic chemist.

Routes to Advanced Aldehyde and Ketone Intermediates

The terminal alkene of This compound can be selectively cleaved to furnish an aldehyde, demonstrating its role as a latent carbonyl equivalent. The most direct method for this transformation is ozonolysis.

Ozonolysis involves the reaction of an alkene with ozone (O₃), which cleaves the double bond. The initial product is an unstable intermediate called a molozonide, which rearranges to a more stable ozonide. Subsequent treatment of the ozonide with a reducing agent, a process known as reductive workup, yields aldehydes or ketones. For a terminal alkene like that in This compound , this reaction would break the C1-C2 double bond. The C1 carbon, having two hydrogen atoms, would be converted to formaldehyde, while the C2 carbon would be oxidized to an aldehyde.

The resulting product would be 4,4-dibutoxybutanal . This molecule is a valuable intermediate as it possesses a "free" aldehyde group, which can undergo further reactions (e.g., Wittig reactions, aldol condensations, or reductive amination), and a protected aldehyde at the other end of the chain in the form of the dibutoxy acetal. The acetal can be later hydrolyzed under acidic conditions to reveal a second aldehyde, leading to the formation of dialdehydes or other bifunctional compounds.

Table 1: Predicted Ozonolysis of this compound

| Starting Material | Reagents | Predicted Product |

| This compound | 1. O₃, CH₂Cl₂, -78 °C2. Zn, H₂O or (CH₃)₂S | 4,4-Dibutoxybutanal |

Precursor to Structurally Diverse Ethers and Alcohols

The alkene functional group in This compound can be readily converted into an alcohol, which can then serve as a precursor for the synthesis of various ethers.

A primary method for the hydration of a terminal alkene to a primary alcohol is the hydroboration-oxidation reaction. This two-step process involves the addition of a borane (B79455) reagent (such as borane-tetrahydrofuran (B86392) complex, BH₃·THF) across the double bond, followed by oxidation with hydrogen peroxide (H₂O₂) and a base (like sodium hydroxide, NaOH). A key feature of this reaction is its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. For This compound , this means the hydroxyl group would be installed at the C1 position, yielding 5,5-Dibutoxypentan-1-ol .

This resulting alcohol is a versatile intermediate. The newly introduced hydroxyl group can be converted into an ether through various methods, most notably the Williamson ether synthesis. This reaction involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. This allows for the introduction of a wide variety of alkyl or aryl groups, leading to a diverse range of ethers.

Table 2: Predicted Synthesis of Alcohols and Ethers from this compound

| Reaction | Starting Material | Reagents | Intermediate/Product |

| Hydroboration-Oxidation | This compound | 1. BH₃·THF2. H₂O₂, NaOH | 5,5-Dibutoxypentan-1-ol |

| Williamson Ether Synthesis | 5,5-Dibutoxypentan-1-ol | 1. NaH2. R-X (Alkyl Halide) | 1-Alkoxy-5,5-dibutoxypentane |

This compound as a Model System for Fundamental Organic Reaction Studies

While no specific studies have been identified that use This compound as a model substrate, its structure lends itself to such a role in several areas of fundamental organic chemistry research.

A model system is a compound chosen to study a particular reaction mechanism, stereoselectivity, or regioselectivity due to its structural simplicity or specific features that allow for clear interpretation of results. Terminal alkenes are frequently used as standard substrates to test the efficacy and selectivity of new synthetic methods, such as catalytic hydrogenation, hydroformylation, or various oxidation reactions.

This compound could be a valuable model for studying:

Chemoselectivity: With two distinct functional groups (alkene and acetal), it could be used to test reagents designed to react selectively with the alkene in the presence of the acid-sensitive acetal.

Influence of Remote Functional Groups: Researchers could use this molecule to investigate how the relatively bulky and electron-rich acetal group at the C5 position might influence the stereoselectivity or regioselectivity of reactions at the C1-C2 double bond. For instance, it could be explored whether the acetal can direct metal catalysts in reactions like hydroboration or epoxidation.

Protecting Group Stability: The dibutoxy acetal's stability under various reaction conditions intended to modify the alkene could be systematically studied, providing valuable data for synthetic planning.

In essence, while This compound has not been the subject of dedicated research for advanced applications, its chemical nature makes it a theoretically useful synthetic intermediate and a potential model compound for exploring fundamental principles of organic reactivity.

Emerging Research Directions and Future Prospects for 5,5 Dibutoxypent 1 Ene

Exploration of Novel Catalytic Systems for 5,5-Dibutoxypent-1-ene Transformations

The reactivity of this compound is characterized by its two primary functional groups: the terminal double bond and the acetal (B89532) moiety. Research into novel catalytic systems is likely to focus on the selective activation and transformation of these groups.

The acetal group can be activated by Lewis acids to generate an oxocarbenium ion, which can then react with various nucleophiles. While traditional Lewis acids like titanium tetrachloride (TiCl₄) and boron trifluoride etherate (BF₃·OEt₂) have been used in stoichiometric amounts for such transformations, the trend is moving towards catalytic systems. rsc.org For instance, a mixed Lewis acid system of aluminum bromide (AlBr₃) and copper(I) bromide (CuBr) has been shown to be effective in the allylation of acetals with allyltrimethylsilane, suggesting a potential pathway for intramolecular cyclization or intermolecular reactions of this compound. ucla.edu The addition of CuBr was found to accelerate the reaction, particularly for alkyl-substituted derivatives. ucla.edu Another approach involves the use of inexpensive and water-tolerant catalysts like ferric chloride (FeCl₃) and indium(III) chloride (InCl₃) to promote environmentally benign syntheses. rsc.org

More recently, chromium(II)-catalyzed radical cross-coupling reactions have been developed for acetals, enabling the formation of C-C bonds under mild conditions. rsc.org These reactions proceed through the generation of α-alkoxyalkyl radicals from acetals, which can then couple with other molecules like α-trifluoromethyl alkenes. rsc.org The application of such a system to this compound could open up new avenues for its derivatization.

The alkene group in this compound offers a handle for a variety of catalytic transformations, including hydroformylation, hydrogenation, and metathesis. The development of catalysts that can selectively act on the alkene in the presence of the acetal, or vice-versa, is a key area of future research.

A summary of representative catalytic systems for acetal transformation is presented in Table 1.

| Catalyst System | Acetal Transformation | Key Features | Reference |

| AlBr₃/CuBr | Allylation with allyltrimethylsilane | Accelerates reaction, effective for alkyl-substituted acetals | ucla.edu |

| FeCl₃, InCl₃ | General Lewis acid catalysis | Inexpensive and water-tolerant | rsc.org |

| CrCl₂/bipyridine ligand | Radical cross-electrophile coupling | Mild conditions, forms C-C bonds | rsc.org |

Development of Asymmetric Synthetic Methodologies for Chiral Derivatives

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. The structure of this compound allows for the creation of stereocenters at several positions, making it an attractive starting material for asymmetric synthesis.

One promising approach is the enantioselective, catalytic multicomponent synthesis of homoallylic amines from acetals. acs.orgchemrxiv.org This method involves the in situ generation of a reactive iminium ion from an acetal in the presence of a chiral thiourea (B124793) catalyst, which is then trapped by an allylsilane nucleophile. acs.orgchemrxiv.org Applying this methodology to this compound could lead to the synthesis of chiral amino-alcohols after subsequent transformation of the terminal alkene. The use of a chiral catalyst ensures the formation of a single enantiomer of the product with high enantiomeric enrichment. acs.orgchemrxiv.org

Another strategy involves the asymmetric borylation of unsaturated aldehyde-derived imines, which can be accessed from the corresponding acetals. rsc.org This one-pot methodology can produce β-boryl acetals, which can be further derivatized. rsc.org The development of chiral ligands for metal-catalyzed reactions, such as hydrogenation or hydroformylation of the alkene in this compound, would also provide access to a range of chiral building blocks.

Furthermore, chiral Brønsted acids have been used to catalyze the enantioselective addition of nucleophiles to vinyl ethers, which could be generated from this compound. acs.org The use of chiral acetal templates is another established method for controlling stereochemistry in cyclization reactions, leading to optically active homoallylic alcohols. acs.org

Table 2 summarizes potential asymmetric methodologies applicable to this compound.

| Asymmetric Methodology | Potential Chiral Product | Key Features | Reference |

| Chiral thiourea-catalyzed multicomponent reaction | Chiral homoallylic amines | One-pot synthesis, high enantioselectivity | acs.orgchemrxiv.org |

| Asymmetric borylation of derived imines | Chiral β-boryl acetals | One-pot methodology | rsc.org |

| Chiral Brønsted acid catalysis | Chiral ethers/alcohols | Catalytic enantioselective addition | acs.org |